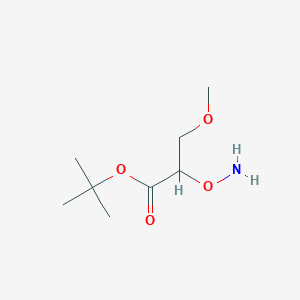

tert-Butyl 2-(aminooxy)-3-methoxypropanoate

Description

Properties

Molecular Formula |

C8H17NO4 |

|---|---|

Molecular Weight |

191.22 g/mol |

IUPAC Name |

tert-butyl 2-aminooxy-3-methoxypropanoate |

InChI |

InChI=1S/C8H17NO4/c1-8(2,3)12-7(10)6(13-9)5-11-4/h6H,5,9H2,1-4H3 |

InChI Key |

LRGFLJUJDWMYAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(COC)ON |

Origin of Product |

United States |

Foundational & Exploratory

2-aminooxy-3-methoxypropanoic acid derivatives

An In-Depth Technical Guide to 2-Aminooxy-3-Methoxypropanoic Acid Derivatives: Mechanistic Insights, PLP-Enzyme Inhibition, and Bioconjugation Workflows

The development of highly specific molecular probes and enzyme inhibitors relies heavily on tuning the stereoelectronic properties of functional groups. Within chemical biology, 2-aminooxy-3-methoxypropanoic acid and its derivatives represent a highly versatile class of

As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive chemistry, focusing instead on the mechanistic causality that dictates how these derivatives behave in biological systems and how researchers can harness them to build self-validating experimental workflows.

Structural Rationale and The -Effect

The unique reactivity of 2-aminooxy-3-methoxypropanoic acid stems directly from its molecular architecture:

-

The Aminooxy Group (-O-NH

): Unlike standard primary aliphatic amines, which possess a pKa of ~9.0–10.5 and are predominantly protonated (and thus non-nucleophilic) at physiological pH, the aminooxy group has a pKa of ~5.0 [1]. Consequently, at pH 7.4, the nitrogen is unprotonated. Furthermore, the adjacent oxygen atom donates electron density via the -

The 3-Methoxy Substitution (-O-CH

): This moiety mimics the side chain of naturally occurring amino acids (such as O-methyl serine). In the context of enzyme inhibition, this specific steric bulk and electronic profile allows the derivative to dock specifically into the active site pockets of targeted transaminases and decarboxylases, providing selectivity over simpler molecules like aminooxyacetic acid.

Mechanism of Action: Irreversible PLP-Enzyme Inhibition

PLP-dependent enzymes, such as Ornithine Decarboxylase (ODC) and various branched-chain aminotransferases, are critical targets in oncology and infectious disease [1]. In the resting state, the PLP cofactor is covalently bound to an active-site lysine via an internal aldimine (Schiff base) linkage.

When 2-aminooxy-3-methoxypropanoic acid enters the active site, its unprotonated, highly reactive aminooxy group outcompetes the local lysine. It attacks the electrophilic carbon of the PLP internal aldimine, forming a tetrahedral carbinolamine intermediate. Upon dehydration, a stable external oxime is formed. Because the equilibrium constant (

Fig 1: Mechanism of PLP-dependent enzyme inactivation via stable oxime formation.

Bioorthogonal Applications: Accelerated Oxime Ligation

Beyond enzyme inhibition, the 2-aminooxy-3-methoxypropanoic acid scaffold is a premier building block for solid-phase peptide synthesis (SPPS). Peptides functionalized with this derivative can undergo chemoselective oxime ligation with aldehyde- or ketone-tagged biomolecules.

The Causality of Catalysis: Uncatalyzed oxime ligation is relatively slow at neutral pH (rate constant

Fig 2: Nucleophilic catalysis workflow for bioorthogonal oxime ligation.

Quantitative Data Summary

The following table synthesizes the kinetic and thermodynamic parameters governing the behavior of

| Parameter | Uncatalyzed Reaction | Aniline Catalyzed (10 mM) | pPDA Catalyzed (2-10 mM) | Biological Significance |

| Oxime Ligation Rate ( | ~2.6 M | ~190 M | >300 M | pPDA enables rapid labeling of low-concentration proteins at pH 7.0 [2, 3]. |

| Equilibrium Constant ( | >10 | >10 | >10 | Ensures the oxime bond is hydrolytically stable in vivo. |

| PLP Inhibition ( | ~10-50 nM | N/A | N/A | High potency due to unprotonated state of the aminooxy group at pH 7.4 [1]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include an internal validation mechanism. The following workflows are designed as self-validating systems.

Protocol A: In Vitro PLP-Enzyme Inhibition & Irreversibility Assay

This protocol determines the inhibitory potency of the derivative and validates the irreversible nature of the oxime-PLP complex.

-

Enzyme Preparation: Dilute the purified PLP-dependent enzyme (e.g., ODC) to a final concentration of 10 nM in assay buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 0.1 mM EDTA).

-

Inhibitor Incubation: Add 2-aminooxy-3-methoxypropanoic acid at varying concentrations (1 nM to 10

M). Incubate at 37°C for 30 minutes to allow the external oxime to form. -

Activity Readout: Add the specific substrate (e.g., L-ornithine) and measure product formation via a standard fluorometric or radiometric assay to calculate the

. -

Self-Validation Step (Dialysis): To prove irreversible inhibition, subject the enzyme-inhibitor complex to extensive dialysis against the assay buffer for 24 hours using a 10 kDa MWCO cassette.

-

Confirmation: Re-assay the dialyzed enzyme. A lack of recovered activity confirms that the inhibitor is covalently bound to the PLP cofactor, distinguishing it from reversible, competitive inhibitors.

Protocol B: Accelerated Bioorthogonal Oxime Conjugation

This protocol utilizes pPDA to catalyze the conjugation of an aminooxy-peptide to an aldehyde-tagged protein.

-

Reagent Preparation: Prepare a 100

M solution of the aldehyde-tagged target protein in 100 mM Phosphate Buffer (pH 6.5). -

Catalyst Addition: Add p-phenylenediamine (pPDA) to a final concentration of 5 mM. Rationale: pPDA is superior to aniline at near-neutral pH, preventing acid-induced protein denaturation [3].

-

Nucleophile Addition: Add the 2-aminooxy-3-methoxypropanoic acid-functionalized peptide to a final concentration of 500

M (5-fold molar excess). -

Incubation: Incubate the reaction mixture at room temperature for 1–2 hours.

-

Self-Validation Step (LC-MS Monitoring): At 30-minute intervals, quench a 5

L aliquot and analyze it via LC-MS. You must observe the disappearance of the aldehyde-protein mass peak and the appearance of a new peak corresponding to the exact mass of the oxime conjugate minus one water molecule (-18 Da). This confirms successful transimination and dehydration.

References

-

Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. National Institutes of Health (NIH) / Portland Press. Available at:[Link]

-

Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. National Institutes of Health (NIH). Available at:[Link]

-

Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. Available at:[Link]

Engineering Bioconjugates with Aminooxy Serine Building Blocks: A Technical Guide to Oxime Ligation

The demand for highly specific, chemoselective bioconjugation techniques has driven the development of specialized unnatural amino acids. Among these, aminooxy-functionalized building blocks—specifically O-amino-serine (Ams) and N-methyl-aminooxy serine derivatives—have emerged as cornerstone reagents for peptide engineering, glycoconjugation, and the development of targeted therapeutics.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we will dissect the mechanistic causality behind aminooxy reactivity, evaluate structural variants, and establish self-validating workflows for incorporating these building blocks into complex biomolecules.

Mechanistic Causality: The Alpha-Effect and Chemoselectivity

The strategic value of replacing a standard primary amine (e.g., the

In an aminooxy group, the electronegative oxygen atom sits adjacent to the nucleophilic nitrogen. The unshared electron pairs on the oxygen atom repel the electron pairs on the nitrogen, destabilizing the ground state while simultaneously stabilizing the transition state during a nucleophilic attack. This electronic environment drastically lowers the

Why does this matter experimentally? At a mildly acidic pH (4.0–6.0), the aminooxy group remains partially unprotonated and highly nucleophilic. In contrast, all standard biological amines (N-termini, lysine side chains) are fully protonated and rendered unreactive. This precise pH window allows the aminooxy serine to selectively attack aldehydes or ketones, forming a highly stable oxime bond without cross-reacting with the rest of the peptide backbone [1].

Structural Variants: Ams vs. N-Methyl-Aminooxy Serine

Depending on the application, the choice of the building block dictates the structural integrity of the final conjugate:

-

Fmoc-Ams(Boc)-OH (O-amino-serine): The standard building block for peptide stapling and PROTAC linkers. The Boc protecting group on the aminooxy nitrogen ensures complete orthogonality during Solid-Phase Peptide Synthesis (SPPS)[3].

-

N-Methyl-Aminooxy Serine: Specifically engineered for glycoconjugation. When reacting with reducing complex carbohydrates, the N-methyl group forces the resulting conjugate to maintain the natural cyclic pyranosyl ring structure, preventing the formation of unnatural open-chain linkers that could disrupt biological recognition [2].

Quantitative Data: Nucleophile Comparison

To rationalize the selection of an aminooxy serine over other reactive handles, consider the kinetic and thermodynamic parameters outlined below.

| Reactive Handle | Typical | Optimal Ligation pH | Reaction Rate ( | Conjugate Bond | Bond Stability (Hydrolysis |

| Aminooxy ( | 4.6 | 4.0 – 6.0 | Oxime | High (> weeks at pH 7) | |

| Hydrazide ( | 3.0 | 4.5 – 5.5 | Hydrazone | Moderate (days at pH 7) | |

| Primary Amine ( | 10.5 | 8.0 – 10.0 | Imine (Schiff Base) | Low (hours at pH 7, reversible) |

Note: Reaction rates for aminooxy groups can be accelerated by up to 400-fold using aniline as a nucleophilic catalyst.

Visualizing the Workflows

The Oxime Ligation Pathway

The reaction between an aminooxy serine and a carbonyl target proceeds via an unstable hemiaminal intermediate, which rapidly dehydrates to form the stable oxime conjugate.

Chemoselective oxime ligation pathway between an aminooxy serine and a carbonyl target.

SPPS Incorporation Strategy

Incorporating Fmoc-Ams(Boc)-OH requires strict adherence to standard Fmoc/tBu protocols, ensuring the delicate aminooxy oxygen-nitrogen bond is not prematurely exposed to electrophiles.

Solid-Phase Peptide Synthesis (SPPS) workflow for orthogonally protected aminooxy serine.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.

Protocol 1: Fmoc-SPPS Incorporation of Fmoc-Ams(Boc)-OH

Objective: Synthesize a peptide containing a site-specific aminooxy handle.

-

Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. Remove the initial Fmoc group using 20% piperidine in DMF (2 × 10 min).

-

Amino Acid Activation: Dissolve 4.0 equivalents of Fmoc-Ams(Boc)-OH and 3.9 equivalents of HBTU in DMF. Add 8.0 equivalents of DIPEA. Causality: A slight sub-stoichiometry of HBTU prevents the capping of the resin via guanidinylation.

-

Coupling: Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

-

Validation Check (The Kaiser Test): Perform a Kaiser test on a few resin beads. A negative result (colorless/yellow) confirms complete coupling to the primary amine. Note: Once the Ams residue is deprotected in subsequent steps, the free aminooxy group will not yield a standard blue Kaiser test; it will appear faint or atypical.

-

Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours. Causality: The highly acidic TFA simultaneously cleaves the peptide from the resin and removes the Boc protecting group from the aminooxy side chain, exposing the reactive

handle. -

Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Aniline-Catalyzed Oxime Ligation

Objective: Conjugate the purified aminooxy-peptide to an aldehyde-bearing target (e.g., a fluorophore, PEG chain, or reducing sugar).

-

Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer. Adjust the pH strictly to 4.5 using glacial acetic acid. Causality: pH 4.5 is the thermodynamic sweet spot where the aminooxy group (

4.6) is sufficiently unprotonated to act as a nucleophile, while the aldehyde is highly electrophilic. -

Catalyst Addition: Add aniline to the buffer to achieve a final concentration of 100 mM. Causality: Aniline rapidly reacts with the target aldehyde to form a Schiff base (imine). This imine is vastly more susceptible to nucleophilic attack by the aminooxy group than the original aldehyde, accelerating the reaction rate by orders of magnitude.

-

Reaction Initiation: Dissolve the aminooxy-peptide (1 mM) and the aldehyde target (1.5 mM) in the catalytic buffer. Incubate at room temperature for 2–4 hours.

-

Validation Check (LC-MS Monitoring): Analyze the crude reaction via LC-MS.

-

Success State: The target mass should be exactly

(accounting for the loss of water). -

Failure State: If a

adduct is observed, aniline is covalently trapped, indicating incomplete transimination. Correction: Adjust the pH closer to 4.5; a pH > 6.0 neutralizes the aniline catalyst, while a pH < 3.0 protonates the aminooxy group, halting the attack.

-

References

- Source: Journal of Peptide Science (via NIH)

- Title: Preparation of poly-N-(methyl)

- Title: Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions Source: MDPI URL

Advanced Oxime Ligation Strategies for Precision Peptide Synthesis and Bioconjugation

Executive Summary

Oxime ligation—the condensation of an aminooxy group with an aldehyde or ketone—has evolved from a classical derivatization method into a cornerstone of modern chemical biology.[1] Unlike the hydrolytically labile hydrazone linkage, the oxime bond (

This guide moves beyond basic textbook definitions to address the critical engineering challenges of oxime ligation: overcoming slow kinetics at neutral pH, selecting the correct nucleophilic catalyst, and ensuring chemoselectivity in complex biological milieus.

Part 1: Mechanistic Foundations & Catalysis

The Thermodynamic and Kinetic Landscape

The formation of an oxime is a reversible condensation reaction. While thermodynamically favored, the reaction is kinetically sluggish at neutral pH due to the slow dehydration of the tetrahedral intermediate.

-

The

-Effect: The aminooxy nitrogen is a potent nucleophile due to the -

Acid Catalysis (Traditional): At pH 4.5, the carbonyl oxygen is protonated, increasing electrophilicity. However, this pH is often incompatible with sensitive proteins or complex folded peptides.

-

Nucleophilic Catalysis (Modern): At pH 7.0, aniline derivatives act as nucleophilic catalysts.[2] They react rapidly with the carbonyl to form a highly reactive protonated Schiff base intermediate. The aminooxy group then attacks this intermediate in a rapid transimination step to yield the stable oxime.

Mechanistic Diagram: Nucleophilic Catalysis

The following diagram illustrates the aniline-catalyzed pathway, highlighting the transimination step that drives reaction velocity.

Figure 1: The catalytic cycle of oxime ligation.[1][3][4] The catalyst forms a reactive Schiff base, lowering the activation energy for the final oxime formation.

Part 2: Reagent Selection & Catalyst Engineering

Success depends on matching the reactivity of the carbonyl partner with the appropriate catalyst.

Catalyst Selection Matrix

Not all catalysts are equal. While aniline is the standard, phenylenediamine derivatives offer significantly higher rate enhancements, often allowing for lower catalyst loading.

| Catalyst | Structure | Optimal pH | Rate Enhancement* | Solubility | Recommended Use Case |

| Aniline | Phenylamine | 4.5 - 6.0 | 40x - 400x | Low (~0.1 M) | Standard peptide ligation; robust substrates. |

| mPDA | m-Phenylenediamine | 6.0 - 7.4 | ~100x | High | Protein conjugation; when high catalyst conc. is needed. |

| pPDA | p-Phenylenediamine | 7.0 | Up to 120x | Moderate | Gold Standard for neutral pH; fast kinetics at low conc. |

| 5-MAA | 5-Methoxyanthranilic acid | 7.0 | Moderate | High | Small molecule ligation; when aromatic amines must be avoided. |

*Rate enhancement relative to uncatalyzed reaction at pH 7.0.

Core Reagents for Peptide Synthesis

To implement oxime ligation in Solid Phase Peptide Synthesis (SPPS), specific building blocks are required.

-

Aminooxy Donors:

-

Boc-Aoa-OH (Aminooxyacetic acid): The standard for N-terminal functionalization. Requires Boc protection to prevent over-acylation during coupling.

-

Phth-N-O-Reagents: Phthalimide-protected aminooxy groups are stable to Fmoc deprotection conditions (piperidine) but cleaved by hydrazine.

-

-

Carbonyl Acceptors:

-

p-Acetylphenylalanine (pAcPhe): Used for site-specific incorporation of ketones into proteins/peptides.

-

Formylglycine: Generated via periodate oxidation of N-terminal Serine or Threonine.

-

Part 3: Experimental Protocols

Protocol A: Rapid Neutral Ligation (Catalyzed)

Objective: Conjugation of an aminooxy-fluorophore to a peptide-aldehyde at physiological pH.

Materials:

-

Peptide-Aldehyde (

final conc.) -

Aminooxy-Fluorophore (

final conc., 1.5 eq) -

Catalyst: p-Phenylenediamine (pPDA)[1]

-

Buffer:

Sodium Phosphate, pH 7.0

Step-by-Step Methodology:

-

Catalyst Preparation: Prepare a fresh

stock solution of pPDA in DMSO or water. Note: pPDA oxidizes rapidly (turning dark); use immediately or store under argon. -

Reaction Assembly: In a microcentrifuge tube, combine the peptide and aminooxy reagent in phosphate buffer.

-

Initiation: Add pPDA stock to a final concentration of

. -

Incubation: Incubate at

for 1–2 hours.-

Self-Validation: Monitor reaction progress via LC-MS. The product peak should show a mass shift corresponding to the sum of reactants minus water (

).

-

-

Quenching & Purification: Dilute the reaction 10-fold with

TFA/Water to quench the catalyst. Purify immediately via preparative HPLC or desalting column to remove the toxic pPDA.

Protocol B: One-Pot Peptide Macrocyclization

Objective: Cyclization of a linear peptide containing an N-terminal Aoa and a C-terminal ketone.

Materials:

-

Linear Peptide: H-Aoa-[Sequence]-Lys(Lev)-OH (Lev = Levulinic acid side chain)

-

Buffer:

Acetate Buffer, pH 4.5 (Acid catalysis is sufficient for intramolecular reactions due to high effective molarity).

Methodology:

-

Dissolution: Dissolve the crude linear peptide in Acetate Buffer at a concentration of

. High dilution favors cyclization over intermolecular polymerization. -

Incubation: Stir at room temperature for 4–12 hours.

-

Monitoring: Analyze by HPLC. The shift in retention time is often significant due to the conformational constraint of the cycle.

-

Validation: ESI-MS must confirm the loss of

(

Part 4: Troubleshooting & Optimization Logic

The "Self-Validating" Workflow

When oxime ligation fails, use this logic tree to diagnose the failure mode.

Figure 2: Diagnostic workflow for troubleshooting oxime ligation failures.

Critical Control Points

-

Competition: Avoid buffers containing ketones or aldehydes (e.g., acetone traces from glassware cleaning). These will irreversibly cap the aminooxy reagent.

-

Oxidation: pPDA is prone to air oxidation. Solutions that turn black/brown indicate degradation. Always prepare fresh.

-

Reversibility: While stable, oximes can undergo exchange in the presence of high concentrations of hydroxylamine. Ensure excess reagents are removed promptly after reaction.

References

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

-

Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 45(45), 7581–7584. [Link]

-

Rashidian, M., et al. (2013).[5] A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.[2][6][7] Bioconjugate Chemistry, 24(7), 1277–1294. [Link]

-

Crisalli, P., & Kool, E. T. (2013).[5] Water-Soluble Organocatalysts for Hydrazone and Oxime Formation at Neutral pH.[8] The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]

-

Agten, S. M., et al. (2016). Oxime Ligation: A Robust Tool for the Synthesis of Cyclic Peptides.[9] Journal of Peptide Science, 22(5), 271–279. [Link]

Sources

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Engineering Bioconjugates: A Technical Whitepaper on tert-Butyl 2-(aminooxy)-3-methoxypropanoate

Executive Summary

In the rapidly evolving landscape of bioconjugation, Antibody-Drug Conjugates (ADCs), and peptide diversification, the selection of highly specific, bioorthogonal linkers is paramount. tert-Butyl 2-(aminooxy)-3-methoxypropanoate (Molecular Weight: 191.22 g/mol ) has emerged as a critical building block in this domain. Structurally engineered as an aminooxy analogue of O-methylserine, this molecule provides a highly reactive nucleophilic warhead capable of forming hydrolytically stable oxime bonds with aldehyde or ketone-tagged targets.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and self-validating protocols for its integration into complex macromolecular systems.

Physicochemical Profiling & Structural Causality

The utility of tert-butyl 2-(aminooxy)-3-methoxypropanoate is dictated by its precise structural anatomy. Each functional group serves a distinct, causal purpose in synthetic workflows:

-

The Aminooxy Warhead (-O-NH₂): Unlike standard primary amines, the aminooxy group benefits from the

-effect . The adjacent oxygen atom donates electron density, raising the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO). This significantly enhances its nucleophilicity while simultaneously lowering its pKa to approximately 4.5. Consequently, it remains unprotonated and highly reactive under mildly acidic conditions where standard amines are inert. -

The tert-Butyl Ester (-COO-tBu): Provides orthogonal, acid-labile protection of the carboxylic acid. This allows the molecule to be incorporated into standard Fmoc/tBu solid-phase peptide synthesis without premature side-reactions.

-

The Methoxypropanoate Backbone: The ether linkage introduces a hydrophilic spacer that enhances the aqueous solubility of the final bioconjugate, a critical factor in preventing ADC aggregation.

Table 1: Key Physicochemical Properties

| Property | Value | Causality / Significance in Workflow |

| Molecular Formula | C₈H₁₇NO₄ | Defines the atomic composition and steric footprint. |

| Average Molecular Weight | 191.22 g/mol | Critical for stoichiometric calculations in macromolecular coupling. |

| Monoisotopic Mass | 191.1158 Da | Essential for High-Resolution Mass Spectrometry (HRMS) validation. |

| Hydrogen Bond Donors | 1 (-NH₂) | Participates in target binding and aqueous solvation. |

| Hydrogen Bond Acceptors | 4 (O atoms) | Enhances hydrophilicity via the methoxy and ester groups. |

The Mechanistic Paradigm: Bioorthogonal Oxime Ligation

The primary application of the deprotected aminooxy linker is oxime ligation —a chemoselective condensation reaction with carbonyls.

According to foundational mechanisms detailed by 1 [1], the uncatalyzed reaction is a two-step process: nucleophilic attack to form a tetrahedral hemiaminal intermediate, followed by dehydration to yield the stable C=N-O linkage. However, this uncatalyzed pathway requires a pH of 4.0–5.0, which can denature sensitive biologics.

To bypass this limitation, modern protocols utilize nucleophilic catalysts. As demonstrated in studies published by 2 [2], introducing p-phenylenediamine (p-PDA) shifts the reaction through a highly electrophilic Schiff base intermediate. This transimination pathway accelerates the reaction rate by up to 120-fold at a bio-friendly pH of 7.0.

Fig 1: Catalytic oxime ligation pathway via a Schiff base intermediate.

Table 2: Kinetic Comparison of Oxime Ligation Conditions

| Reaction Condition | Catalyst | Optimal pH | Relative Rate | Mechanistic Advantage |

| Uncatalyzed | None | 4.0 - 5.0 | 1x (Baseline) | Direct attack; requires acidic pH, risking protein denaturation. |

| Aniline-Catalyzed | Aniline (10-100 mM) | 4.5 - 6.0 | ~10x - 40x | Forms reactive Schiff base; moderate toxicity. |

| p-PDA-Catalyzed | p-Phenylenediamine | 6.0 - 7.0 | ~120x | Electron-donating substituent accelerates transimination at neutral pH. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify causality and reaction completion. These methodologies are highly applicable to post-solid-phase peptide diversification 3 [3] and ADC linker synthesis 4 [4].

Protocol 1: Orthogonal Deprotection of the tert-Butyl Ester

Objective: Unmask the carboxylic acid for downstream amide coupling while preserving the highly reactive aminooxy group. Causality & Design: The tert-butyl group is cleaved via acidolysis. Because the resulting tert-butyl cation is a powerful electrophile that can erroneously alkylate the aminooxy nitrogen, Triisopropylsilane (TIPS) and water are introduced as mandatory carbocation scavengers.

-

Preparation: Dissolve tert-butyl 2-(aminooxy)-3-methoxypropanoate in a cleavage cocktail of Trifluoroacetic Acid (TFA) / TIPS / H₂O (95:2.5:2.5 v/v/v).

-

Reaction: Stir continuously at ambient temperature (20-25°C) for 2 hours.

-

Validation Checkpoint (LC-MS): Analyze an aliquot via LC-MS. The system validates itself when the parent mass (191.22 Da) disappears and a new peak at [M-56+H]⁺ (136.06 Da) emerges, confirming the quantitative loss of the isobutylene leaving group.

-

Isolation: Precipitate the resulting free acid in cold diethyl ether (-20°C) and centrifuge at 4000 x g for 5 minutes. Lyophilize the pellet to obtain pure 2-(aminooxy)-3-methoxypropanoic acid as a TFA salt.

Protocol 2: p-PDA-Catalyzed Oxime Bioconjugation

Objective: Conjugate the aminooxy-functionalized payload to an aldehyde-tagged monoclonal antibody. Causality & Design: Antibodies are prone to aggregation at acidic pH. By introducing p-PDA, we force the reaction through an electrophilic Schiff base, allowing rapid oxime formation at pH 6.8, preserving the antibody's tertiary structure.

-

Preparation: Buffer exchange the aldehyde-tagged antibody into 100 mM sodium phosphate buffer (pH 6.8).

-

Catalysis: Prepare a 100 mM stock of p-PDA in DMSO. Add to the antibody solution to achieve a final catalyst concentration of 2 mM.

-

Conjugation: Add the aminooxy-linker construct at a 5-fold molar excess relative to the available aldehyde tags. Incubate at 25°C for 2-4 hours.

-

Validation Checkpoint (Intact Mass Spec): Analyze the conjugate via Q-TOF MS. The mass shift must perfectly match the mass of the linker-payload minus 18.01 Da (loss of water during hemiaminal dehydration). Note: An observed +18 Da adduct indicates incomplete dehydration, requiring extended incubation.

-

Purification: Isolate the final bioconjugate via Size Exclusion Chromatography (SEC) to remove the small-molecule catalyst and unreacted linker.

Fig 2: Self-validating synthetic workflow for aminooxy-based bioconjugation.

References

- The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide Source: BenchChem URL

- Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: ACS Publications URL

- Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions Source: MDPI URL

- ADC Conjugation Technologies Source: AxisPharm URL

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of tert-Butyl 2-(aminooxy)-3-methoxypropanoate

This Application Note provides a rigorous, field-validated protocol for the synthesis of tert-Butyl 2-(aminooxy)-3-methoxypropanoate . This compound represents a critical building block in the development of peptidomimetics and bioconjugation linkers, leveraging the unique reactivity of the

Executive Summary

The synthesis of

The route utilizes a Mitsunobu inversion strategy to install the aminooxy functionality. This approach is superior to direct amination methods due to its high stereocontrol and suppression of elimination side products. The choice of the tert-butyl ester provides orthogonality to standard N-terminal protecting groups (Fmoc/Cbz) and stability against nucleophilic attack during the hydrazinolysis step.

Retrosynthetic Analysis & Strategy

To ensure high enantiopurity and chemical yield, we disconnect the target molecule at the C2–O bond. The

Mechanistic Logic

-

Chirality Management: The Mitsunobu reaction proceeds with inversion of configuration . To obtain the (R)-aminooxy ester (D-configuration analog), one must start with the (S)-hydroxy ester (L-configuration), which is accessible from L-serine derivatives via diazotization (retention).

-

Side-Chain Stability: The

-methoxy group is introduced early (using O-methyl serine) to avoid the difficulties of selective methylation on a vicinal diol intermediate.

Figure 1: Retrosynthetic logic flow ensuring stereochemical control and functional group compatibility.

Detailed Experimental Protocol

Stage 1: Preparation of the -Hydroxy Precursor

Objective: Convert O-methyl-L-serine to tert-butyl (S)-2-hydroxy-3-methoxypropanoate.

Mechanism: Diazotization of the

Step 1.1: Diazotization

-

Setup: Dissolve O-methyl-L-serine (10.0 mmol) in 1 N

(30 mL) in a round-bottom flask. -

Reaction: Cool to 0°C. Add a solution of

(15.0 mmol) in water (10 mL) dropwise over 30 minutes. -

Incubation: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight.

-

Workup: Saturate the solution with NaCl and extract with Ethyl Acetate (3 x 50 mL). Dry organic layers over

and concentrate to yield crude 2-hydroxy-3-methoxypropanoic acid .

Step 1.2: tert-Butyl Esterification

-

Reagents: Dissolve the crude acid in anhydrous DCM (40 mL). Add tert-butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv) (Alternative: Isobutylene/cat.

in pressure vessel). -

Catalysis: Add a catalytic amount of

(0.1 equiv) if using TBTA. -

Timeline: Stir at ambient temperature for 16 hours.

-

Purification: Quench with saturated

. Wash organic layer with brine.[1] Flash chromatography (Hexanes/EtOAc 4:1) yields tert-butyl 2-hydroxy-3-methoxypropanoate as a clear oil.

Stage 2: Mitsunobu Installation of Aminooxy Group

Objective: Invert the stereocenter and install the masked aminooxy group. Critical Control Point: The order of addition is crucial to prevent side reactions.

-

Reagents: In a flame-dried flask under Argon, dissolve:

-

Substrate: tert-Butyl 2-hydroxy-3-methoxypropanoate (1.0 equiv)

-

Nucleophile: N-Hydroxyphthalimide (NHPI) (1.1 equiv)

-

Phosphine: Triphenylphosphine (

) (1.1 equiv) -

Solvent: Anhydrous THF (0.1 M concentration)

-

-

Activation: Cool the mixture to 0°C.

-

Addition: Add Diisopropyl azodicarboxylate (DIAD) (1.1 equiv) dropwise over 20 minutes. The solution will turn yellow/orange.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours.

-

Workup: Concentrate THF. Triturate the residue with cold

to precipitate Triphenylphosphine oxide ( -

Purification: Flash chromatography (Silica, Hexanes/EtOAc gradient).

-

Target Product:tert-Butyl 2-(phthalimidooxy)-3-methoxypropanoate .

-

Stage 3: Deprotection (Hydrazinolysis)

Objective: Reveal the free

-

Solvation: Dissolve the phthalimide intermediate in DCM/MeOH (1:1 v/v).

-

Cleavage: Add Methylhydrazine (1.5 equiv) (Preferred over hydrazine hydrate for solubility and milder conditions).

-

Reaction: Stir at room temperature for 2–4 hours. A white precipitate (phthalhydrazide) will form.

-

Workup: Filter off the precipitate.[1] Concentrate the filtrate.

-

Final Purification: The residue is often an oil. For high purity, dissolve in

, wash quickly with cold 5%-

Storage Note: The free aminooxy compound is prone to oxidation. Store as the HCl salt (precipitate with 1M HCl in ether) or use immediately.

-

Process Visualization

Figure 2: Step-by-step synthetic workflow with critical reagents and stereochemical outcomes.

Quality Control & Validation Data

To validate the synthesis, the following analytical parameters must be met.

Table 1: Expected Analytical Specifications

| Parameter | Specification | Diagnostic Signal |

| Appearance | Colorless to pale yellow oil | N/A |

| Aminooxy Proton | ||

| Methoxy Group | ||

| tert-Butyl Group | ||

| MS (ESI) | Calc: 192.12; Found: 192.1 | |

| IR Spectroscopy | Carbonyl Stretch | ~1735 cm |

Troubleshooting Guide

-

Low Yield in Mitsunobu: Ensure reagents are anhydrous. If the alcohol is sterically hindered, switch DIAD to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

for higher reactivity.[2][3] -

Phthalimide Removal Issues: If methylhydrazine cleavage is slow, use hydrazine hydrate in refluxing ethanol, but monitor carefully to avoid transesterification of the tert-butyl ester (though t-Bu esters are relatively resistant).

Safety & Handling

-

Hydrazine/Methylhydrazine: Potent carcinogens and unstable. Handle in a fume hood. Quench waste with bleach.

-

DIAD/DEAD: Shock sensitive and toxic. Store in a fridge; never concentrate to dryness if peroxides are suspected.

-

Aminooxy Compounds: The final product is a strong nucleophile (alpha-effect). Avoid contact with aldehydes (including acetone) during workup to prevent unintentional oxime formation.

References

-

Mitsunobu Reaction for Alpha-Hydroxy Esters: Green, J. E., Bender, D. M., Jackson, S., O'Donnell, M. J., & McCarthy, J. R. (2009).[4] Mitsunobu Approach to the Synthesis of Optically Active

-Disubstituted Amino Acids.[2][3][4][5] Organic Letters, 11(4), 807–810. Link - Aminooxy Synthesis Overview: Li, X., & Danishefsky, S. J. (2008).

- Precursor Synthesis (Diazotization): Winitz, M., et al. (1956). Studies on Diastereoisomeric -Hydroxy Acids from L-Amino Acids. Journal of the American Chemical Society. (Classic method for Ser -> Glyceric acid conversion).

-

O-Methyl Serine Properties: BenchChem. (2025). Stereochemistry of

-Amino Acids: An In-depth Technical Guide Focused on O-Methyl-DL-serine. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mitsunobu approach to the synthesis of optically active alpha,alpha-disubstituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]

- 5. arrow.tudublin.ie [arrow.tudublin.ie]

incorporating aminooxy acids into solid phase peptide synthesis

Executive Summary

The incorporation of aminooxy (

This guide details the protocols for incorporating aminooxy acids at both the N-terminus and internal positions using Fmoc-based SPPS. It addresses the critical challenge of over-acylation —where the super-nucleophilic aminooxy group reacts undesirably during chain elongation—and provides a self-validating workflow for generating ligation-ready peptides.

Strategic Planning & Chemical Logic

The Challenge: The Super-Nucleophile

The primary technical hurdle in aminooxy-SPPS is the high reactivity of the

-

Solution: We utilize Boc (tert-butyloxycarbonyl) protection for the aminooxy group within an Fmoc strategy.[1]

-

Fmoc: Removed by base (Piperidine)

Used for chain elongation.[1] -

Boc: Stable to base; removed by acid (TFA)

Protects the

-

Building Block Selection

Select the building block based on the desired conjugation site.

| Incorporation Site | Recommended Building Block | Chemical Logic |

| N-Terminus | Boc-Aoa-OH (Boc-aminooxyacetic acid) | Used as the final residue.[1] The Boc group is removed during resin cleavage, yielding the free |

| Internal (Side Chain) | Fmoc-Dpr(Boc-Aoa)-OH | A derivative of diaminopropionic acid.[1] The |

| Internal (Side Chain) | Fmoc-Lys(Boc-Aoa)-OH | Lysine derivative.[1] Provides a longer, flexible linker compared to Dpr. |

Experimental Protocols

Protocol A: N-Terminal Incorporation (Boc-Aoa-OH)

Target:[1] Capping a peptide sequence with an aminooxy group for N-terminal labeling.[1]

Reagents:

-

Resin: Rink Amide or Wang Resin (pre-loaded).[1]

-

Coupling: Boc-Aoa-OH (3-5 eq), DIC (3-5 eq), HOBt (3-5 eq). Note: DIC/HOBt is preferred over uronium salts (HATU/HBTU) to minimize risk of capping the N-terminus with guanidinium species, though HATU is acceptable with controlled activation times.

-

Solvent: DMF (Anhydrous).[1]

Step-by-Step:

-

Peptide Assembly: Synthesize the core peptide sequence using standard Fmoc/tBu protocols.

-

Final Fmoc Removal: Treat resin with 20% Piperidine/DMF (

min) to deprotect the N-terminal amine.[1] Wash with DMF ( -

Coupling Boc-Aoa-OH:

-

Monitoring: Perform a Kaiser Test .

-

Final Wash: Wash resin with DMF (

) and DCM (

CRITICAL WARNING: Do NOT remove the Boc group on-resin (e.g., do not treat with TFA/DCM while on resin unless utilizing specific side-chain protection strategies).[1] The Boc group must remain to protect the

during the cleavage step.

Protocol B: Internal Incorporation (Fmoc-Dpr(Boc-Aoa)-OH)

Target: Placing an aminooxy group in the middle of a sequence (e.g., for cyclization or branched conjugates).

Step-by-Step:

-

Coupling the Modified AA:

-

Fmoc Removal:

-

Chain Elongation: Continue coupling subsequent Fmoc-amino acids.

-

Expert Tip: Use "Capping" (Acetic Anhydride/DIPEA) after the modified AA coupling to ensure any unreacted chains are terminated, preventing deletion sequences.

-

Protocol C: Cleavage and Work-up (The "No-Ketone" Rule)

Target: Releasing the peptide and unmasking the aminooxy group.

Reagents:

-

Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

.[1]

Procedure:

-

Add cocktail to resin (10 mL per g resin). Shake for 2–3 hours.

-

Precipitation: Filter resin and drop filtrate into cold Diethyl Ether .

-

Centrifugation: Spin down the white precipitate. Wash pellet

with cold ether.[1]

FATAL ERROR ALERT: NEVER use Acetone to wash glassware or the peptide precipitate. Reason: Traces of acetone (a ketone) will react instantly with the newly liberated aminooxy group (

) to form an oxime adduct (), permanently blocking the reactive site. Use Methanol or Acetonitrile for cleaning.[1]

Post-Synthetic Application: Oxime Ligation

Mechanism:

Protocol:

-

Buffer: 0.1 M Sodium Acetate, pH 4.5.

-

Catalyst (Optional but Recommended): 10–100 mM Aniline or p-Phenylenediamine (increases rate by 10–100x via Schiff base intermediate).[1]

-

Concentration: Mix Aminooxy-Peptide (100

M) with Aldehyde/Ketone partner (100–500 -

Incubation: 2–16 hours at Room Temp.

-

Purification: HPLC (C18 column). The oxime bond is stable at physiological pH.

Visualizing the Workflow

Caption: Figure 1. Decision tree and workflow for incorporating aminooxy acids. Note the critical divergence for N-terminal vs. Internal placement and the unified cleavage step that unmasks the reactive group.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Mass Spec +40 Da | Acetone adduct formation.[1] | Contamination: You likely used acetone to wash the peptide or glassware. Switch to acetonitrile/methanol. |

| Incomplete Coupling | Steric hindrance or poor activation.[1] | Re-couple: Use HATU/HOAt/DIPEA. Ensure the resin is not aggregated (use pseudoprolines if sequence is long). |

| Polymerization | Free aminooxy group exposed on resin.[1] | Check Protection: Ensure you used Boc -Aoa, not free Aoa.[1] Never treat resin with TFA before the final step. |

| Slow Ligation | pH mismatch or lack of catalyst. | Optimize: Verify pH is 4.5. Add 100 mM Aniline as a nucleophilic catalyst to accelerate the reaction. |

References

-

Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. (2020). University of California, Irvine. Retrieved from [Link]

-

Solid-Phase Peptide Synthesis (SPPS) in Research & Development. (2019). Gyros Protein Technologies.[1] Retrieved from [Link]

-

Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020). Molecules. Retrieved from [Link][1]

-

Expanding the versatility and scope of the oxime ligation. (2016). Chemical Science. Retrieved from [Link]

Sources

Aniline-Catalyzed Oxime Ligation: A Detailed Guide for Researchers

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of aniline-catalyzed oxime ligation. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers field-proven insights for optimizing reaction conditions, and presents detailed protocols for practical application.

Introduction: The Power and Elegance of Oxime Ligation

Oxime ligation is a robust and highly selective bioorthogonal reaction that forms a stable oxime bond between an aminooxy-functionalized molecule and a carbonyl (aldehyde or ketone).[1][2] Its classification as a "click" chemistry reaction underscores its efficiency, mild reaction conditions, and lack of interference with other functional groups commonly found in biological systems.[1] The exceptional stability of the resulting oxime linkage makes it a superior choice for creating durable bioconjugates for a wide array of applications, from protein labeling and modification to the development of antibody-drug conjugates (ADCs) and innovative biomaterials.[1][3][4]

While the reaction can proceed uncatalyzed under acidic conditions (pH 4-5), many biological molecules are sensitive to such environments.[1][5][6] The introduction of aniline as a nucleophilic catalyst has revolutionized oxime ligation, enabling the reaction to proceed efficiently at or near neutral pH, a critical requirement for working with sensitive biological samples.[5][7][8] This guide will delve into the nuances of aniline catalysis, providing the knowledge needed to harness the full potential of this powerful bioconjugation technique.

The Mechanism of Aniline Catalysis: A Deeper Dive

Understanding the mechanism of aniline-catalyzed oxime ligation is paramount to troubleshooting and optimizing the reaction. Aniline significantly accelerates the rate of oxime formation by providing an alternative, lower-energy reaction pathway.[5][9]

The catalytic cycle can be broken down into three key steps:

-

Schiff Base Formation: Aniline first reacts with the carbonyl compound (aldehyde or ketone) to form a protonated Schiff base, also known as an iminium ion. This intermediate is substantially more electrophilic than the starting carbonyl group, making it more susceptible to nucleophilic attack.[5][9]

-

Transimination: The aminooxy-containing molecule, a potent nucleophile, then attacks the highly reactive iminium ion.

-

Intermediate Collapse and Catalyst Regeneration: This attack forms a tetrahedral intermediate which subsequently collapses, eliminating the aniline catalyst and yielding the final, stable oxime product.[9] The regenerated aniline is then free to participate in another catalytic cycle.

This catalytic pathway effectively circumvents the slow, uncatalyzed reaction at neutral pH, which suffers from a low concentration of the protonated carbonyl species necessary for the reaction to proceed.[9]

Figure 1: Mechanism of aniline-catalyzed oxime ligation.

Optimizing Reaction Conditions: A Guide to Success

The efficiency of aniline-catalyzed oxime ligation is highly dependent on several key parameters. A thorough understanding of these factors will enable rational optimization of your specific application.

| Parameter | Recommended Range/Value | Rationale and Considerations |

| pH | 6.0 - 7.5 | While uncatalyzed oxime ligation is optimal at acidic pH (4-5), aniline and its derivatives are most effective at neutral or near-neutral pH, making it ideal for bioconjugation.[5][7] This minimizes the risk of denaturing sensitive proteins or other biomolecules. |

| Aniline Concentration | 10 - 100 mM | Higher concentrations of aniline generally lead to faster reaction rates.[6] However, the aqueous solubility of aniline is limited to around 100 mM.[5] For reactions requiring higher catalyst concentrations, more soluble and efficient derivatives should be considered. |

| More Potent Catalysts | 2 - 80 mM | Electron-donating substituents on the aniline ring can enhance catalytic activity. m-Phenylenediamine (mPDA) and p-phenylenediamine (pPDA) are significantly more efficient catalysts than aniline, in part due to their greater aqueous solubility.[5][7][10] pPDA has been shown to be effective even at low millimolar concentrations.[7][10] |

| Reactant Concentrations | Micromolar to Millimolar | The rate of ligation is dependent on the concentration of both the carbonyl and aminooxy components. For challenging ligations, increasing the concentration of one reactant (typically the less precious one) can drive the reaction to completion. |

| Temperature | Room Temperature (20-25°C) to 37°C | Most aniline-catalyzed oxime ligations proceed efficiently at room temperature. For particularly slow reactions, gentle heating to 37°C can increase the reaction rate.[1] |

| Solvent | Aqueous Buffers (e.g., PBS, Phosphate Buffer) | The reaction is typically performed in aqueous buffers to maintain the stability of biomolecules. Organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic reactants, but their concentration should be kept to a minimum to avoid protein precipitation.[5][11] |

Experimental Protocols

The following protocols provide a starting point for common applications of aniline-catalyzed oxime ligation. It is important to note that these are general guidelines, and optimization may be necessary for your specific substrates and desired outcome.

General Protocol for Protein Labeling with a Small Molecule

This protocol describes the labeling of a protein containing a carbonyl group (either naturally occurring or introduced) with an aminooxy-functionalized small molecule, such as a fluorescent dye or a biotin tag.

Materials:

-

Protein with an accessible aldehyde or ketone group (e.g., 10 µM solution)

-

Aminooxy-functionalized small molecule (e.g., Aminooxy-Alexa Fluor™ 488) (e.g., 13 µM solution)

-

Aniline stock solution (e.g., 1 M in DMSO)

-

Sodium phosphate buffer (e.g., 0.1 M, pH 7.0)

Procedure:

-

Prepare a solution of the carbonyl-containing protein in the sodium phosphate buffer.

-

Add the aminooxy-functionalized small molecule to the protein solution. A slight molar excess of the small molecule is often used to ensure complete labeling of the protein.

-

Initiate the reaction by adding the aniline stock solution to the desired final concentration (e.g., 100 mM).

-

Incubate the reaction mixture at room temperature.

-

Monitor the progress of the reaction using an appropriate analytical method, such as SDS-PAGE (for a shift in molecular weight) or UV-Vis spectroscopy (if the label is chromophoric).

-

Once the reaction is complete, purify the labeled protein using standard techniques like size-exclusion chromatography to remove excess reagents.[1]

Figure 2: Workflow for protein labeling via aniline-catalyzed oxime ligation.

Protocol for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the conjugation of an alkoxy-amine functionalized drug to an antibody containing a genetically encoded p-acetylphenylalanine (pAcPhe) unnatural amino acid, which provides a ketone handle for ligation.[1]

Materials:

-

Antibody (Fab or IgG) containing pAcPhe (e.g., 66.7 - 100 µM solution)

-

Alkoxy-amine-functionalized drug (e.g., an auristatin derivative)

-

Acetate buffer (e.g., 100 mM, pH 4.5) or Phosphate buffer (pH 7.0 with aniline catalyst)

Procedure:

-

Prepare a solution of the pAcPhe-containing antibody in the chosen buffer. For uncatalyzed reactions, an acidic buffer like acetate at pH 4.5 is used.[1] For aniline-catalyzed reactions at neutral pH, a phosphate buffer is suitable.

-

Add the alkoxy-amine-functionalized drug to the antibody solution. A significant molar excess (e.g., 20- to 30-fold) is typically used to drive the conjugation to completion.[1]

-

If performing a catalyzed reaction, add the aniline or a more efficient derivative to the desired final concentration.

-

Incubate the reaction mixture. At 37°C, the reaction may take 1-4 days to reach completion, depending on the specific reactants and conditions.[1]

-

Monitor the conjugation efficiency using techniques such as SDS-PAGE and mass spectrometry.

-

Purify the resulting ADC using protein A chromatography or size-exclusion chromatography to remove unreacted drug and other impurities.[1]

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Slow or Incomplete Reaction | - Low catalyst concentration- Suboptimal pH- Steric hindrance at the ligation site- Low reactant concentrations | - Increase the concentration of the aniline catalyst.- Switch to a more efficient catalyst like mPDA or pPDA.[5]- Confirm the pH of the reaction mixture is optimal for the chosen catalyst.- Increase the reaction time or temperature (e.g., to 37°C).- Increase the concentration of one or both reactants. |

| Precipitation of Reactants | - Poor solubility of the small molecule or catalyst in the aqueous buffer. | - Add a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) to aid solubility.- Consider using a more soluble catalyst derivative. |

| Off-Target Reactions | - Highly reactive aldehydes or ketones on the biomolecule. | - While oxime ligation is highly selective, ensure that the intended carbonyl is the most accessible and reactive site.- Consider protecting other potentially reactive groups if necessary. |

Conclusion and Future Outlook

Aniline-catalyzed oxime ligation stands as a powerful and versatile tool in the arsenal of chemical biologists and drug developers. Its ability to proceed efficiently under mild, physiological conditions makes it exceptionally well-suited for the precise and stable modification of a wide range of biomolecules.[5][8] As research continues to yield even more efficient catalysts and novel applications, the impact of this elegant chemistry is set to expand further, driving innovation in fields from diagnostics and therapeutics to materials science.

References

- The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide - Benchchem.

- An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners - Benchchem.

- Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center - Benchchem.

- Enhanced Catalysis of Oxime-Based Bioconjug

- Insights into the mechanism and catalysis of oxime coupling chemistry

- Oximes and Hydrazones in Bioconjugation: Mechanism and C

- Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines - ACS Public

- Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions.

- Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.

- The Emergence of Oxime Click Chemistry and its Utility in Polymer Science - RSC Publishing.

- Glen Report 25.

- Expanding the versatility and scope of the oxime ligation: rapid bioconjug

- Expanding the versatility and scope of the oxime ligation: rapid bioconjug

- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - u:scholar.

- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

Application Note: Advanced Orthogonal Protection Strategies for Aminooxy Groups in Bioconjugation and Synthesis

Introduction & Mechanistic Context

The oxime ligation—formed by the reaction of an aminooxy group (–O–NH₂) with an aldehyde or ketone—is a cornerstone of modern bioconjugation, peptide synthesis, and glycoengineering. The reaction proceeds efficiently in mildly acidic aqueous buffers, generating a stable oxime ether linkage that is highly orthogonal to endogenous biological functionalities[1].

However, the very property that makes the aminooxy group so valuable—its extreme nucleophilicity—also makes it a liability during synthesis. Driven by the alpha-effect (where the adjacent oxygen lone pairs repel the nitrogen lone pair, raising the energy of the highest occupied molecular orbital), the unmasked aminooxy nitrogen can aggressively attack activated esters during solid-phase peptide synthesis (SPPS)[2]. This leads to catastrophic N-overacylation and branched side products[3]. To harness the power of oxime ligation, researchers must employ carefully selected orthogonal protecting groups that mask this nucleophilicity during chain elongation or oxidative folding, yet can be selectively removed under conditions that do not degrade the target biomolecule[4].

This guide provides a comprehensive analysis of orthogonal protection strategies for aminooxy groups, detailing the causality behind experimental choices and providing self-validating protocols for complex syntheses.

Comparative Analysis of Protection Strategies

Selecting the correct aminooxy protecting group depends entirely on the synthetic environment (e.g., SPPS vs. enzymatic glycan assembly) and the required orthogonality. The quantitative parameters and strategic trade-offs of the most prominent protecting groups are summarized below.

Table 1: Quantitative Comparison of Aminooxy Protecting Groups

| Protecting Group | Chemical Class | Deprotection Condition | Primary Application | Key Advantage | Mechanistic Limitation |

| Boc / Bis-Boc | Carbamate | 95% TFA (Global Cleavage) | N-terminal SPPS | Standard reagent availability. | Even protected, the N-lone pair can cause N-overacylation during internal SPPS[3]. |

| Eei (1-Ethoxyethylidene) | Imidate/Oxime hybrid | 1–3% TFA (30 min) | Stepwise internal SPPS | Completely masks the N-lone pair, preventing overacylation[2]. | Requires specialized building blocks (e.g., Fmoc-Lys(Eei-Aoa)-OH)[5]. |

| Fmoc | Carbamate | 20–30% Piperidine (1 min at 75°C) | Disulfide-rich peptides | Highly stable to oxidative folding buffers (pH 8.2)[6]. | Base-lability requires a rapid acidic quench to prevent side reactions[6]. |

| NHPent (N-Pentenoyl) | Pentenoyl amide | Aqueous Iodine | Chemoenzymatic Glycans | Stable to basic and reductive conditions[7]. | Iodine deprotection is incompatible with unprotected Cys/Met residues[7]. |

| Isopropylidene | Schiff Base | Transoximation / Mild Acid | Post-cleavage storage | Prevents premature carbonyl capture by ambient aldehydes[8]. | Reversible nature can lead to premature hydrolysis in aqueous acidic buffers[8]. |

Deep Dive: Causality Behind Experimental Choices

Overcoming N-Overacylation with 1-Ethoxyethylidene (Eei)

In standard Fmoc-SPPS, introducing an aminooxyacetic acid (Aoa) residue internally using standard Boc protection (e.g., Fmoc-Aoa(Boc)-OH) frequently fails. Because the Boc group only provides steric hindrance and partial electron withdrawal, the alpha-effect ensures the nitrogen remains nucleophilic enough to attack subsequent amino acids activated by strong reagents like HCTU or DIC[2].

To solve this, the 1-ethoxyethylidene (Eei) group was developed[3]. By forming a Schiff base-like structure (an imidate/oxime ether hybrid), the Eei group completely ties up the nitrogen lone pair in a double bond, rendering it chemically inert during subsequent peptide chain elongation[5]. Furthermore, Eei is highly sensitive to dilute acid (cleaved by 1-3% TFA), allowing for on-resin deprotection without prematurely cleaving the peptide from standard acid-labile resins[9].

Fig 1: Divergent outcomes of Boc vs. Eei protection during stepwise SPPS.

Fmoc-Aoa for Late-Stage Ligation in Disulfide-Rich Peptides

When synthesizing complex, disulfide-rich peptides (e.g., conotoxins), the peptide must undergo oxidative folding in mildly basic aqueous buffers (pH ~8.2) for extended periods[10]. A free aminooxy group left exposed during this process will inevitably scavenge trace carbonyls or degrade[11].

Using Fmoc as a direct protecting group on the aminooxy nitrogen (Fmoc-Aoa) provides an elegant solution. The Fmoc group is stable to the acidic global cleavage (TFA) and remains completely intact during the mildly basic, oxidative folding process[4]. Once the peptide is fully folded and purified, the Fmoc group can be stripped off in a rapid "one-pot" reaction using 30% piperidine, immediately followed by an acidic quench and the addition of the target aldehyde[6].

Fig 2: One-pot Fmoc-deprotection and oxime ligation workflow for disulfide-rich peptides.

N-Pentenoyl (NHPent) for Chemoenzymatic Glycoengineering

In carbohydrate chemistry, traditional aminooxy protecting groups like N-hydroxyphthalimide (NHPht) are labile to basic and reductive conditions, undermining their use in complex glycan synthesis[1]. The N-pentenoyl (NHPent) group offers strict orthogonality here. It survives multi-enzyme one-pot glycosylations and basic environments, and is selectively removed by gentle treatment with aqueous iodine—a condition that leaves delicate free sugars and glycosidic bonds untouched[7].

Validated Experimental Protocols

Protocol A: Stepwise SPPS using Fmoc-Lys(Eei-Aoa)-OH

Objective: Synthesize an internally aminooxy-functionalized peptide without N-overacylation.

-

Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 5 min).

-

Eei-Building Block Coupling:

-

Pre-activate 3.0 eq. of Fmoc-Lys(Eei-Aoa)-OH with 3.0 eq. HATU and 6.0 eq. DIPEA in DMF for 2 minutes.

-

Add to resin and agitate for 60 minutes at room temperature.

-

Validation Checkpoint: Perform a Kaiser test. A clear/yellow resin indicates complete coupling. The Eei group is stable to these basic conditions[2].

-

-

Chain Elongation: Continue standard Fmoc-SPPS for the remaining sequence. Causality Note: The Eei group masks the nitrogen lone pair, preventing it from attacking the activated esters of subsequent amino acids[3].

-

On-Resin Eei Deprotection:

-

Wash resin thoroughly with DCM.

-

Treat the resin with a solution of 3% TFA in DCM for 30 minutes.

-

Validation Checkpoint: Collect the filtrate, evaporate, and analyze via LC-MS. You should observe a mass shift of

Da, confirming the loss of the ethoxyethylidene moiety[2].

-

-

Global Cleavage: Cleave the peptide using 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours. Precipitate in cold diethyl ether.

Protocol B: One-Pot Fmoc-Deprotection and Oxime Ligation

Objective: Perform regioselective oxime ligation on a pre-folded, disulfide-rich peptide.

-

Fmoc Removal:

-

Dissolve the folded, purified Fmoc-Aoa peptide in anhydrous DMF containing 30% piperidine (to a peptide concentration of ~20 mM).

-

Incubate at 75°C for 1 minute (or room temperature for 15 minutes)[6].

-

-

Acidic Quench (Critical Step):

-

Immediately quench the reaction by adding neat TFA to achieve a final concentration of ~30% v/v.

-

Causality Note: The aminooxy group is instantly protonated by the TFA, preventing it from reacting with the liberated dibenzofulvene byproduct or ambient ketones[6].

-

-

Oxime Ligation:

-

To the quenched mixture, add 2.0 eq. of aniline (nucleophilic catalyst) and 100 eq. of the target aldehyde/ketone dissolved in DMF.

-

Incubate for 5 minutes at 75°C.

-

-

Reaction Termination & Purification:

-

Quench any unreacted aminooxy groups by adding 10% v/v acetone[6].

-

Validation Checkpoint: Analyze via analytical C18-RP-HPLC. Complete conversion should be observed within 5 minutes. Purify the final oxime conjugate via preparative HPLC.

-

References

1.1 - Journal of the American Chemical Society 2.3 - The Journal of Organic Chemistry 3.4 - Chemical Science (PMC) 4. 8 - Taylor & Francis

Sources

- 1. Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Ethoxyethylidene, a new group for the stepwise SPPS of aminooxyacetic acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Application Note: Site-Specific Protein Labeling with Aminooxy Reagents

Executive Summary

This guide details the methodology for site-specific protein labeling using aminooxy reagents.[1][2] Unlike non-specific amine (NHS-ester) or thiol (maleimide) chemistries, aminooxy reagents react exclusively with aldehydes or ketones to form oxime bonds .

This chemistry is critical for the development of homogenous Antibody-Drug Conjugates (ADCs), stable peptide therapeutics, and advanced imaging probes. The resulting oxime linkage is hydrolytically stable under physiological conditions, offering a significant advantage over hydrazone linkages and avoiding the retro-Michael instability associated with maleimides.

Mechanism of Action: The Aniline-Catalyzed Oxime Ligation[1][3][4][5]

The core reaction involves the condensation of an aminooxy group (

The Solution: Nucleophilic Catalysis

To achieve efficient labeling at physiological pH (6.5–7.4) and low concentrations, aniline (or

Visualization: The Catalytic Cycle

Figure 1: The aniline-catalyzed oxime ligation cycle. The formation of the reactive Schiff base intermediate accelerates the reaction rate by

Strategic Planning: Selecting the Conjugation Site[6]

Proteins do not typically contain reactive aldehydes or ketones. You must introduce these "chemical handles" before labeling. Select the method based on your protein type and structural tolerance.

| Strategy | Target Site | Method of Introduction | Pros | Cons |

| Glycan Oxidation | Fc Region Glycans (IgG) | Sodium Periodate ( | Site-specific (Fc domain); keeps antigen-binding site free. Ideal for ADCs.[4] | Requires glycosylated protein. Harsh oxidation can affect Met/Trp residues if not controlled. |

| N-Terminal Transamination | N-Term Serine/Threonine | Mild Periodate oxidation ( | Highly specific to N-terminus.[5] | Only works if N-terminal residue is Ser or Thr. |

| Enzymatic Tagging | C-Terminus (usually) | Formylglycine Generating Enzyme (FGE) or Sortase. | Extremely precise; no chemical oxidation risks. | Requires genetic engineering (e.g., SMARTag™ technology). |

| Unnatural Amino Acids | Specific Residue | Genetic incorporation of | Ultimate control over location. | Complex expression systems required. |

Detailed Protocols

Protocol A: Antibody Glycan Conjugation (For ADC Development)

Objective: Label a monoclonal antibody (IgG) with an aminooxy-fluorophore or drug linker via the Fc-glycans.

Materials:

-

IgG Antibody (1–5 mg/mL in PBS, free of carrier proteins like BSA).

-

Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

-

Sodium Periodate (

): Prepare fresh 100 mM stock in water.[2][6] -

Quenching Buffer: 1 M Ethylene Glycol (or Glycerol).

-

Catalyst: 1 M Aniline (in DMSO or water, pH adjusted to 6.0).

-

Aminooxy Reagent: 10 mM stock in DMSO.

-

Desalting Columns (e.g., Zeba Spin or PD-10).

Experimental Workflow:

-

Buffer Exchange: Exchange antibody into Oxidation Buffer (pH 5.5). Periodate oxidation is more specific for sialic acids/cis-diols at mild acidic pH.

-

Oxidation:

-

Add

to a final concentration of 1–10 mM . -

Note: Use 1 mM for mild oxidation (sialic acid only) or 5–10 mM for general glycan oxidation.

-

Incubate for 30 minutes on ice in the dark.

-

-

Quenching (Critical Step):

-

Purification 1: Remove periodate and quenchers using a desalting column equilibrated with PBS (pH 6.5–7.0) .

-

Conjugation (Ligation):

-

Add Aminooxy reagent (10–50 molar excess over antibody).

-

Add Aniline catalyst to a final concentration of 10–100 mM .[6]

-

Incubate for 4–16 hours at room temperature (or

C for 24h).

-

-

Final Purification: Remove excess reagent and catalyst via desalting or dialysis.

Protocol B: N-Terminal Serine/Threonine Labeling

Objective: Label a peptide or protein containing an N-terminal Serine or Threonine.[3][8][4][5][6][7][9][10][11][12][13]

Experimental Workflow:

-

Oxidation:

-

Dissolve peptide in Phosphate Buffer (50 mM, pH 7.0) .

-

Add

(2–5 equivalents relative to peptide). -

Incubate for 5–10 minutes at room temperature.

-

Expert Insight: This reaction is extremely fast (minutes). Prolonged exposure risks non-specific oxidation.

-

-

Quenching: Add excess Ethylene Glycol or purify immediately by HPLC (for peptides).

-

Ligation:

-

Adjust pH to 4.5–5.0 (optimal for peptides) or keep at 7.0 with 100 mM Aniline.

-

Add Aminooxy reagent (1.5–2 equivalents).

-

Monitor conversion by LC-MS.

-

Process Visualization: ADC Preparation Workflow

Figure 2: Step-by-step workflow for generating Antibody-Drug Conjugates via glycan oxidation and aminooxy labeling.

Stability Comparison Data

The choice of aminooxy reagents over hydrazides is driven by the superior hydrolytic stability of the oxime bond.[14]

| Linkage Type | Reagent | Bond Structure | Hydrolytic Stability ( | Plasma Stability |

| Oxime | Aminooxy ( | Very High (Weeks/Months) | Excellent | |

| Hydrazone | Hydrazide ( | Low (Hours) | Poor (Used for acid-cleavable linkers) | |

| Thiosuccinimide | Maleimide | Moderate (Ring opening/hydrolysis issues) | Good, but prone to exchange with Albumin |

Data synthesized from Dirksen et al. (2008) and Kalia & Raines (2008).

Troubleshooting & Optimization

1. Precipitation during Ligation:

-

Cause: Many aminooxy-drug linkers are hydrophobic.

-

Solution: Add up to 10-20% organic co-solvent (DMSO or DMF) to the reaction buffer. Ensure the protein tolerates this concentration.

2. Low Conjugation Yield:

-

Cause: Insufficient aldehyde generation or insufficient catalyst.

-

Solution: Increase Aniline concentration to 100 mM.[6][15] Verify aldehyde generation using a cheap hydrazide-dye (e.g., Lucifer Yellow CH) before committing expensive payload.

3. Aniline Toxicity:

-

Concern: Aniline is toxic and must be removed completely for in vivo applications.

-

Solution: Use extensive dialysis or size-exclusion chromatography (SEC). Alternatively, use

-phenylenediamine (

References

-

Dirksen, A., & Dawson, P. E. (2008).[7][13] Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548.[7][13]

-

Biotium. (2022).[7] Protocol: Aminooxy Labeling of Glycoproteins. Biotium Technical Support.

-

Kalia, J., & Raines, R. T. (2008).[7] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

-

BenchChem. (2025).[8][6][14] A Comparative Guide to the Hydrolytic Stability of Oxime Linkages. BenchChem Technical Guides.

-

Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.[3][13][16] Bioconjugate Chemistry, 24(3), 333–342.

Sources

- 1. Adapter Reagents for Protein Site Specific Dye Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. researchgate.net [researchgate.net]

- 4. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]

- 5. Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Application to modification at N-terminal serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biotium.com [biotium.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins | MDPI [mdpi.com]

- 11. Site-Specific Linking of Biomolecules via Glycan Residues Using Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: Reaction Mechanism and Catalysis of Aminooxy Esters with Ketones for Advanced Bioconjugation

Executive Summary

As drug development increasingly relies on targeted therapeutics—such as antibody-drug conjugates (ADCs), radiopharmaceuticals, and macrocyclic peptides—the demand for robust, chemoselective bioconjugation strategies has surged. The oxime ligation between an aminooxy ester and a ketone is a premier bioorthogonal reaction, prized for the hydrolytic stability of the resulting oxime bond. However, ketones present a unique kinetic challenge compared to aldehydes. This application note provides an in-depth technical guide to the reaction mechanism, kinetic parameters, and catalytic optimization required to successfully conjugate aminooxy esters with ketone-functionalized biomolecules.

Scientific Context: The Kinetic Challenge of Ketones

Oxime ligation is highly chemoselective, allowing for the modification of unprotected proteins in complex aqueous environments. While aldehydes react rapidly with aminooxy esters, ketones are notoriously sluggish. This reduced reactivity is driven by two factors:

-

Steric Hindrance : The two alkyl/aryl groups flanking the ketone carbonyl physically block the incoming nucleophile.

-

Electronic Effects : The electron-donating nature of the adjacent carbon groups reduces the electrophilicity of the carbonyl carbon.

Overcoming this kinetic barrier requires a deep understanding of the reaction mechanism and the strategic implementation of nucleophilic catalysts to drive the reaction forward under physiological conditions.

Core Reaction Mechanism: Causality and Pathway

The Uncatalyzed Pathway

The uncatalyzed formation of an oxime from an aminooxy ester and a ketone is a reversible condensation reaction that proceeds via a two-step mechanism:

-

Nucleophilic Attack : The lone pair of electrons on the aminooxy nitrogen attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral hemiaminal (carbinolamine) intermediate.

-

Dehydration (Rate-Limiting Step) : The hydroxyl group is protonated and eliminated as water, yielding the stable C=N-O linkage.

This pathway requires a delicate pH balance (typically pH 4.5). The ketone must be sufficiently protonated to increase its electrophilicity, while the aminooxy group (

The Nucleophilic Catalysis Pathway (Aniline-Mediated)

To achieve physiological compatibility (pH 6.5–7.0) and accelerate ketone conjugation, nucleophilic catalysts like aniline or p-phenylenediamine (pPDA) are employed [1].

-

Schiff Base Formation : The aniline catalyst rapidly reacts with the ketone to form a protonated Schiff base (iminium ion). This intermediate is significantly more electrophilic than the parent ketone.

-

Transimination : The aminooxy ester attacks the highly reactive iminium ion. The tetrahedral intermediate collapses, eliminating the aniline catalyst and forming the final oxime.

Caption: Uncatalyzed vs. Aniline-Catalyzed Oxime Ligation Mechanism for Ketones.

Kinetic Parameters & Thermodynamic Stability

The efficiency of oxime ligation is highly dependent on the substrate structure and the presence of a catalyst. Ketones react approximately 10-fold slower than aldehydes under identical conditions. The table below summarizes the quantitative kinetic landscape to guide reaction design [2].

| Substrate | Catalyst | Catalyst Conc. | Reaction pH | Apparent Rate ( | Equilibrium Constant ( |

| Aldehyde | Aniline | 100 mM | 4.5 | 0.81 | > |

| Ketone | Aniline | 100 mM | 4.5 | 0.082 | > |

| Ketone | None | N/A | 7.0 | Baseline (Very Slow) | > |

| Ketone | Aniline | 100 mM | 7.0 | ~40x faster than uncatalyzed | > |

| Ketone | p-PDA | 10 mM | 7.0 | ~20x faster than aniline | > |

Experimental Protocol: Aniline-Catalyzed Bioconjugation

This self-validating protocol describes the conjugation of an aminooxy ester-functionalized payload (e.g., a fluorophore, PEG chain, or drug) to a ketone-bearing protein.

Materials:

-

Ketone-functionalized protein (10–50 µM)

-

Aminooxy ester payload (5–10 molar equivalents)

-

Aniline or p-phenylenediamine (pPDA)

-

100 mM Phosphate buffer, pH 6.5

Step-by-Step Methodology:

-